molecular formula C21H24N8O4 B12810731 3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- CAS No. 77737-03-2

3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-

Cat. No.: B12810731
CAS No.: 77737-03-2
M. Wt: 452.5 g/mol
InChI Key: BRQRMBMTZYKDPB-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, nitro, azo, and hydroxybutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- involves multiple steps, starting with the preparation of the core pyridinecarbonitrile structure. The introduction of the amino, cyano, and nitro groups is typically achieved through nitration and amination reactions under controlled conditions. The azo linkage is formed through a diazotization reaction followed by coupling with the appropriate aromatic amine. The hydroxybutoxy group is introduced via etherification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups depending on the nucleophile or electrophile used .

Scientific Research Applications

3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound for research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- lies in its complex structure, which provides multiple sites for chemical modification and interaction. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

77737-03-2

Molecular Formula

C21H24N8O4

Molecular Weight

452.5 g/mol

IUPAC Name

6-amino-5-[(2-cyano-4-nitrophenyl)diazenyl]-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C21H24N8O4/c1-14-17(13-23)21(25-7-4-10-33-9-3-2-8-30)26-20(24)19(14)28-27-18-6-5-16(29(31)32)11-15(18)12-22/h5-6,11,30H,2-4,7-10H2,1H3,(H3,24,25,26)

InChI Key

BRQRMBMTZYKDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N)NCCCOCCCCO)C#N

Origin of Product

United States

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